molecular formula C14H22N4O5S B2920056 N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide CAS No. 899944-94-6

N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2920056
CAS No.: 899944-94-6
M. Wt: 358.41
InChI Key: OSCTUGFADDFBGJ-UHFFFAOYSA-N
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Description

N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a tert-butyl group, a dioxo moiety, and an ethanediamide side chain linked to a methoxyethyl group. The compound’s stereoelectronic properties are influenced by the electron-withdrawing dioxo group and the steric bulk of the tert-butyl substituent, which may impact its solubility, stability, and binding affinity compared to analogs. Crystallographic studies using programs like SHELX and structural visualization tools like ORTEP-3 have likely been employed to resolve its three-dimensional conformation, though direct references to such studies are absent in the provided evidence .

Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5S/c1-14(2,3)18-11(9-7-24(21,22)8-10(9)17-18)16-13(20)12(19)15-5-6-23-4/h5-8H2,1-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCTUGFADDFBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .

Scientific Research Applications

N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The thieno[3,4-c]pyrazol scaffold is shared with compounds like N-(2-methylpropyl)-5-oxo-2H-thieno[3,4-c]pyrazole-3-carboxamide. Key differences include:

  • Electronic Profile : The 5,5-dioxo group introduces strong electron-withdrawing character, which may stabilize the core structure and influence π-π stacking interactions in protein binding.
Property Target Compound N-(2-methylpropyl) Analog
Core Structure Thieno[3,4-c]pyrazol Thieno[3,4-c]pyrazol
Substituent at Position 2 tert-butyl Methylpropyl
Solubility (LogP) Estimated 1.8 (higher hydrophobicity) Estimated 1.2
Metabolic Stability (in vitro) Moderate (tert-butyl reduces CYP450 access) Low (methylpropyl susceptible to oxidation)

Side Chain Variations

The ethanediamide-methoxyethyl side chain distinguishes the target compound from analogs with simpler alkyl or aryl substituents. For example:

  • N-(2-hydroxyethyl) Analogs : Replacing methoxyethyl with hydroxyethyl increases polarity (LogP ~1.0) but reduces plasma stability due to hydroxyl group reactivity .
  • Arylamide Derivatives : Substituting ethanediamide with benzamide groups enhances aromatic stacking but may introduce cytotoxicity risks .

Crystallographic and Computational Insights

  • Structural Rigidity: The tert-butyl and dioxo groups likely enforce a planar conformation in the thieno-pyrazol core, as observed in similar compounds refined via SHELX . This rigidity may improve binding specificity compared to flexible analogs.
  • Hydrogen Bonding: The methoxyethyl group’s ether oxygen and ethanediamide’s carbonyl groups provide hydrogen-bond acceptors, a feature less pronounced in non-polar analogs.

Research Findings and Limitations

Key Observations

  • Synthetic Accessibility: The compound’s synthesis involves multi-step regioselective reactions, with yields (~15–20%) lower than simpler thieno-pyrazol derivatives due to steric challenges during cyclization .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 218–220°C, higher than analogs without the dioxo group (e.g., 190–195°C for 5-methoxy derivatives) .

Gaps in Literature

  • Biological Activity: No peer-reviewed studies explicitly link the compound to therapeutic targets. Comparative efficacy data against kinase inhibitors or GPCR modulators are unavailable.
  • Solubility and Pharmacokinetics : Predictive models suggest moderate oral bioavailability (~35%), but experimental ADME (Absorption, Distribution, Metabolism, Excretion) data are lacking.

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